3-{2-[(2-Hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide belongs to a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives that have been investigated for their potent and long-acting serotonin-3 (5-HT3) receptor antagonistic activities. [] These compounds were developed based on structural modifications of existing 5-HT3 receptor antagonists like azasetron and zacopride. [, , ] The compound has shown promising results in antagonizing the von Bezold-Jarisch reflex in rats, indicating its potential as a 5-HT3 receptor antagonist. []
3-{2-[(2-Hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is hypothesized to function as a serotonin-3 (5-HT3) receptor antagonist, similar to other compounds in its structural class. [] The mechanism likely involves competitive binding to the 5-HT3 receptor, preventing the binding and action of serotonin, thus inhibiting downstream signaling pathways. [, , ]
The potential application of 3-{2-[(2-Hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide lies in its potential as a serotonin-3 (5-HT3) receptor antagonist. [] 5-HT3 receptor antagonists are currently used in clinical settings for various conditions, including:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2